molecular formula C13H18O4 B1587105 4-((6-Hydroxyhexyl)oxy)benzoic acid CAS No. 83883-25-4

4-((6-Hydroxyhexyl)oxy)benzoic acid

Cat. No.: B1587105
CAS No.: 83883-25-4
M. Wt: 238.28 g/mol
InChI Key: VVYHWYFUTOHXRH-UHFFFAOYSA-N
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Description

4-((6-Hydroxyhexyl)oxy)benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where a hydroxyhexyl group is attached to the benzene ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 4-hydroxybenzoic acid in DMF.
  • Add potassium carbonate to the solution.
  • Introduce 6-bromohexanol dropwise while maintaining reflux conditions.
  • Continue refluxing the mixture overnight.
  • Cool the reaction mixture and pour it into water.
  • Extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((6-Hydroxyhexyl)oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((6-Hydroxyhexyl)oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((6-Hydroxyhexyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyhexyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A simpler analog without the hydroxyhexyl group.

    4-(6-Methylhexyloxy)benzoic Acid: A similar compound with a methyl group instead of a hydroxy group on the hexyl chain.

    4-(6-Chlorohexyloxy)benzoic Acid: A derivative with a chloro group on the hexyl chain

Uniqueness

4-((6-Hydroxyhexyl)oxy)benzoic acid is unique due to the presence of the hydroxyhexyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(6-hydroxyhexoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYHWYFUTOHXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394458
Record name 4-[(6-Hydroxyhexyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83883-25-4
Record name 4-[(6-Hydroxyhexyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83883-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Hydroxyhexyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Monomers in which the bulky organic group was a t-butyl group and the alkyl groups were hexyl groups were made as follows. 4-hydroxybenzoic acid was dissolved in 30% ethanolic KOH. About 1% of KI was added as a catalyst. The mixture was heated to about 60° C. and a stoichiometric amount of 6-chloro-1-hexanol was slowly added over about ½ hour. After refluxing the reaction mixture for extended period of time (2-15 hrs) the contents was cooled, the reaction mixture was filtered off, and the filtrate solvent was evaporated under vacuum. Water was added into the residue and acidified with HCl and the precipitate was filtered and crystallized with ethanol, yielding approximately an 80% 4-(6-hydroxyhexyloxy)-benzoic acid.
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Synthesis routes and methods II

Procedure details

23.5 g (0.088 mole) ethyl 4-(6-hydroxyhexyloxy)benzoate (as crude product) was added to 300 mL 0.5 M KOH and refluxed for 5 hours.
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ethyl 4-(6-hydroxyhexyloxy)benzoate
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23.5 g
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300 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

229.2 g (1.66 mol) of p-hydroxy-benzoic acid were dissolved in 600 ml of methanol and treated at 0° C. within 10 minutes with a solution of 151 g (3.77 mol) of NaOH in 480 ml of H2O. 271.2 g (1.99 mol) of 6-chloro-hexanol were slowly added dropwise to this solution. Finally, 0.75 g of potassium iodide was added and the batch was boiled under reflux for 60 hours. For the working up, the yellow solution was poured into 3 1 of H2O and treated with 10% HCl (about 600 ml) until a pH value of 1 had been achieved. The milky suspension was filtered over a large suction filter. The residue was sucked dry and recrystallized twice from about 1.5 l of ethanol. This gave 229.6 g of 4-(6-hydroxy-hexyloxy)-benzoic acid as a fine white powder; m.p. 136-141° C.
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229.2 g
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600 mL
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480 mL
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271.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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